Cas no 1705235-74-0 (3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one)

3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one is a synthetic organic compound with notable structural features. This compound exhibits high purity and stability, making it suitable for various chemical applications. Its unique bipiperidine backbone and chloro-fluoro substituents contribute to its distinct reactivity and potential utility in pharmaceutical and material science research.
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one structure
1705235-74-0 structure
商品名:3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one
CAS番号:1705235-74-0
MF:C20H28ClFN2O2
メガワット:382.899928092957
CID:5824844
PubChem ID:90616402

3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one
    • F6442-6474
    • 3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
    • AKOS025089815
    • 3-(3-chloro-4-fluorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one
    • 1705235-74-0
    • インチ: 1S/C20H28ClFN2O2/c1-26-17-8-12-23(13-9-17)16-6-10-24(11-7-16)20(25)5-3-15-2-4-19(22)18(21)14-15/h2,4,14,16-17H,3,5-13H2,1H3
    • InChIKey: FPYMREUCTKBQIX-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)CCC(N1CCC(CC1)N1CCC(CC1)OC)=O)F

計算された属性

  • せいみつぶんしりょう: 382.1823340g/mol
  • どういたいしつりょう: 382.1823340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 451
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6442-6474-10mg
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
1705235-74-0
10mg
$79.0 2023-09-08
Life Chemicals
F6442-6474-75mg
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
1705235-74-0
75mg
$208.0 2023-09-08
Life Chemicals
F6442-6474-2μmol
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
1705235-74-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6442-6474-5μmol
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
1705235-74-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6442-6474-1mg
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
1705235-74-0
1mg
$54.0 2023-09-08
Life Chemicals
F6442-6474-100mg
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
1705235-74-0
100mg
$248.0 2023-09-08
Life Chemicals
F6442-6474-3mg
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
1705235-74-0
3mg
$63.0 2023-09-08
Life Chemicals
F6442-6474-2mg
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
1705235-74-0
2mg
$59.0 2023-09-08
Life Chemicals
F6442-6474-20mg
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
1705235-74-0
20mg
$99.0 2023-09-08
Life Chemicals
F6442-6474-30mg
3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
1705235-74-0
30mg
$119.0 2023-09-08

3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one 関連文献

3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-oneに関する追加情報

Introduction to 3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one (CAS No. 1705235-74-0)

3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 1705235-74-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The presence of both chloro and fluoro substituents in the aromatic ring, along with the bipiperidine moiety, contributes to its complex interactions with biological targets, which are being explored for potential therapeutic applications.

The compound's structure is characterized by a propanone backbone linked to a bipiperidine group, which is known for its ability to enhance binding affinity and selectivity in drug design. The 3-chloro-4-fluorophenyl substituent adds another layer of complexity, influencing both the electronic and steric properties of the molecule. This combination of features makes 3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one a valuable scaffold for developing novel pharmacological agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have shown that the bipiperidine moiety can form stable interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The methoxy group at the 4-position of the bipiperidine ring further modulates the electronic distribution, enhancing the compound's pharmacokinetic profile. These findings have opened new avenues for designing drugs with improved efficacy and reduced side effects.

In vitro studies have demonstrated that 3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one exhibits significant activity against several disease-related targets. For instance, research indicates that this compound may inhibit the activity of kinases involved in cancer progression. The chloro and fluoro substituents play a crucial role in modulating the binding affinity, while the bipiperidine group provides structural stability and enhances solubility. These properties make it an attractive candidate for further development as an anticancer agent.

Moreover, the compound's potential in treating neurological disorders has also been explored. The bipiperidine scaffold is known to interact with neurotransmitter receptors, making it a promising candidate for developing treatments for conditions such as depression and anxiety. The presence of the fluoro substituent has been shown to improve blood-brain barrier penetration, which is essential for effective central nervous system drug delivery. This dual functionality positions 3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one as a versatile molecule with broad therapeutic implications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. The use of modern analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has facilitated detailed structural elucidation and characterization.

As research continues to uncover new biological activities and mechanisms of action, 3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one is poised to become a key molecule in drug discovery programs. Its unique structural features offer opportunities for designing next-generation therapeutics with enhanced potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development process, bringing new treatments to patients suffering from various diseases.

The growing interest in this compound underscores the importance of continued investment in pharmaceutical research and development. By leveraging cutting-edge technologies and innovative methodologies, scientists can harness the full potential of molecules like 3-(3-chloro-4-fluorophenyl)-1-{4-methoxy-1,4'-bipiperidine-1'-yl}propan-1-one to address unmet medical needs. The future holds exciting possibilities as researchers delve deeper into understanding its therapeutic potential and refining its pharmacological properties.

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